7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromeno[2,3-c]pyrrole-dione class, characterized by a fused tricyclic scaffold incorporating a pyrrole ring, a chromene moiety, and two ketone groups. The structure features a 4-fluorophenyl group at position 1, a 5-methylisoxazol-3-yl substituent at position 2, and a chlorine atom at position 5. Key physicochemical properties include a melting point of 276–279°C (observed in a structurally similar derivative, 4{9–5-21} ) and a molecular formula of C₂₃H₁₅ClFN₃O₄. Spectroscopic characterization (IR, ¹H/¹³C NMR, and HRMS) confirms the presence of carbonyl groups (C=O stretching at 1659–1694 cm⁻¹) and aromatic systems . The compound’s synthetic yield (62% in related derivatives) suggests moderate efficiency in multi-step reactions involving condensation and cyclization .
Properties
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O4/c1-10-7-16-14(9-15(10)23)20(27)18-19(12-3-5-13(24)6-4-12)26(22(28)21(18)29-16)17-8-11(2)30-25-17/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPPPXBQKOMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NOC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. A notable method includes the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates in a three-component cyclization process. This method has shown a high success rate and yields of over 70% for various derivatives of chromeno[2,3-c]pyrrole structures .
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have evaluated the compound's effects on breast, colon, and lung cancer cell lines, demonstrating its potential as an anticancer agent through mechanisms that do not involve the inhibition of dihydrofolate reductase (DHFR) .
Inhibition of BCL6
This compound has been identified as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. Inhibiting BCL6 can lead to the reactivation of tumor suppressor genes and may enhance the efficacy of existing cancer therapies .
Antioxidant Activity
Compounds within the chromeno[2,3-c]pyrrole class have also been noted for their antioxidant properties. This activity is crucial for mitigating oxidative stress-related cellular damage and could contribute to their therapeutic potential in cancer and other diseases characterized by oxidative stress .
Case Studies
Several studies have focused on the biological activity of derivatives related to this compound:
- Study on Antiproliferative Activity : A study assessed the antiproliferative effects of synthesized chromeno[2,3-c]pyrroles against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant potency against tumor cells .
- BCL6 Inhibition Research : Another research effort highlighted the role of BCL6 inhibitors in treating hematological malignancies. The study found that compounds with structural similarities to this compound could effectively reduce BCL6 levels in vitro and in vivo models .
Data Table: Biological Activities
Scientific Research Applications
Inhibition of BCL6 Activity
The primary application of this compound lies in its ability to inhibit BCL6 activity. BCL6 is a transcriptional repressor that plays a critical role in the development of germinal centers and the proliferation of B cells. By inhibiting BCL6, this compound may prevent the malignant proliferation of B cells, offering a therapeutic avenue for treating cancers such as diffuse large B-cell lymphoma and other B-cell malignancies. Studies indicate that compounds targeting BCL6 can disrupt its interaction with corepressor proteins, leading to reduced tumorigenic effects .
Antimicrobial Properties
Recent research has explored the antimicrobial potential of compounds related to 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The presence of heterocyclic rings in its structure suggests that it may exhibit antibacterial and antifungal activities. Preliminary studies have shown that derivatives with similar structural motifs possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria .
Potential in Treating Proliferative Disorders
Given its role as a BCL6 inhibitor, this compound could be part of therapeutic strategies aimed at treating proliferative disorders beyond cancer, including autoimmune diseases where B cell activity is dysregulated. The modulation of BCL6 activity may also influence immune responses, making it a candidate for further investigation in immunological contexts .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2.1.1. Chromeno[2,3-c]pyrrole-dione Derivatives
- 7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Structural Difference: The 2-fluorophenyl substituent (vs. Physicochemical Data: Similar melting point range (270–280°C inferred) and IR carbonyl signatures .
- 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Structural Difference: A furan-2-ylmethyl group at position 2 and a 3-hydroxyphenyl group at position 1 introduce polar interactions (e.g., hydrogen bonding via -OH). Physicochemical Data: Melting point 276–279°C, yield 62%, and distinct ¹H NMR signals for the furan moiety (δ 6.39–6.25 ppm) .
2.1.2. Dihydropyrano[2,3-c]pyrazole Derivatives
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Core Difference: Pyrano-pyrazole scaffold (vs. chromeno-pyrrole) reduces ring strain and modifies electron density. Physicochemical Data: Lower melting point (170.7–171.2°C) and higher yield (80%), attributed to simpler synthetic routes .
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl Groups : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, as seen in pesticide analogs like fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) .
- Isoxazole vs. Pyrazole Rings : Isoxazole’s oxygen atom may improve solubility over pyrazole derivatives (e.g., fipronil, a pyrazole carbonitrile insecticide) .
Research Implications
- Synthetic Accessibility: Chromeno-pyrrole-diones require multi-step syntheses with moderate yields (62%), while pyrano-pyrazoles achieve higher yields (80%) due to simpler protocols .
- Biological Potential: Isoxazole-containing derivatives may exhibit enhanced solubility and target selectivity compared to pyrazole-based agrochemicals (e.g., fipronil) . Fluorophenyl groups improve stability, as seen in fluoroimide .
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can yield optimization be achieved?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Isoxazole ring formation : Use 5-methylisoxazol-3-amine as a precursor, coupled with a chromenopyrrole-dione intermediate under reflux conditions with catalytic acid (e.g., HCl) .
- Chloro-fluorophenyl integration : Electrophilic substitution at the pyrrole nitrogen using 4-fluorophenyl boronic acid under Suzuki-Miyaura coupling conditions .
- Yield optimization : Monitor reaction kinetics via HPLC to identify bottlenecks. Adjust stoichiometry (e.g., 1.2:1 molar ratio of fluorophenyl precursor to core) and employ microwave-assisted synthesis to reduce side-product formation .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C-NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6) to confirm substituent positions, particularly distinguishing between methyl groups at C6 and the isoxazole ring .
- XRD : Single-crystal X-ray diffraction (CCDC deposition) resolves stereochemical ambiguities, such as the dihydrochromeno ring conformation .
- HRMS : Validate molecular weight (±5 ppm accuracy) to confirm halogen retention (Cl/F) and rule out dehalogenation artifacts .
Advanced: How to resolve contradictions in reported bioactivity data across different assays?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, solvent carriers). Mitigate via:
- Standardized protocols : Use the same cell line (e.g., HEK-293T) and solvent (DMSO concentration ≤0.1%) across studies .
- Dose-response normalization : Compare EC50 values using Hill equation modeling to account for assay sensitivity differences .
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion (qualitative) and microbroth dilution (quantitative) methods .
Advanced: What is the role of the chromenopyrroledione core in modulating biological activity?
Methodological Answer:
The core acts as a planar aromatic scaffold, enabling π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets).
- Structure-activity relationship (SAR) : Replace the 7-Cl substituent with Br or CF3 to assess electronic effects on binding affinity .
- Computational docking : Use AutoDock Vina to simulate interactions with CYP450 isoforms, identifying steric clashes from the 6-methyl group .
Basic: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) for aqueous solubility, ensuring DMSO ≤0.1% to avoid cytotoxicity .
- Surfactant-assisted dispersion : Incorporate 0.01% Tween-80 to stabilize colloidal suspensions .
- pH adjustment : Protonate the pyrrole nitrogen (pKa ~4.5) in acidic buffers (pH 5.0) to enhance solubility .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to CYP3A4-mediated oxidation .
- MetaSite : Predict Phase I metabolites by simulating hepatic metabolism, focusing on demethylation (6-methyl) and hydroxylation (chromene ring) .
Advanced: How to evaluate photostability under experimental storage conditions?
Methodological Answer:
- ICH Q1B guidelines : Expose solid and solution forms to UV (320–400 nm) and visible light (1.2 million lux-hours). Monitor degradation via LC-MS, noting cleavage of the isoxazole ring .
- Protection strategies : Use amber glassware and antioxidant additives (e.g., BHT) to stabilize the dihydrochromeno moiety .
Advanced: What experimental designs validate synergistic effects in combination therapies?
Methodological Answer:
- Isobologram analysis : Combine with fluconazole or doxorubicin at fixed ratios (1:1 to 1:4) to calculate combination indices (CI <1 = synergy) .
- Checkboard assays : Use 96-well plates with gradient concentrations to generate fractional inhibitory concentration (FIC) heatmaps .
Basic: How to ensure batch-to-batch consistency in physicochemical properties?
Methodological Answer:
- QC protocols : Enforce strict HPLC purity thresholds (>98%) and Karl Fischer titration (water content <0.5%) .
- Polymorph screening : Use solvent-mediated crystallization (acetonitrile/ethyl acetate) to isolate the thermodynamically stable Form I .
Advanced: What strategies resolve discrepancies in XRD and NMR data for conformational analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
